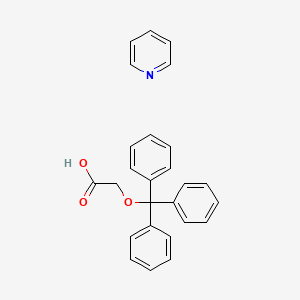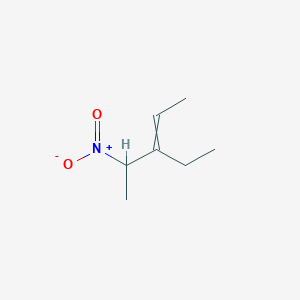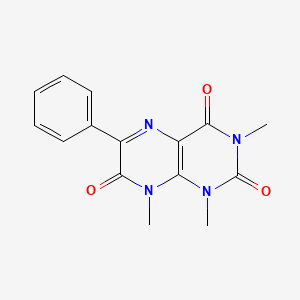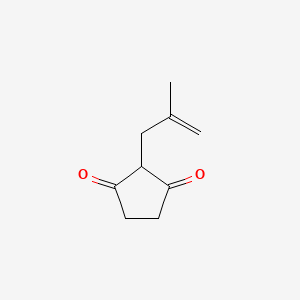![molecular formula C48H45N3O3 B14321650 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine CAS No. 109291-48-7](/img/structure/B14321650.png)
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a triazine core substituted with three phenoxy groups, each bearing a 2-phenylpropan-2-yl substituent. The molecular formula of this compound is C29H35N3O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(2-phenylpropan-2-yl)phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl groups can yield quinones, while reduction of the triazine ring can produce hydrogenated triazine derivatives.
科学的研究の応用
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用機序
The mechanism by which 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazine core can engage in hydrogen bonding and π-π interactions, while the phenoxy groups can provide additional steric and electronic effects.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but has tert-butyl groups instead of 2-phenylpropan-2-yl groups.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: This compound has bromophenyl groups instead of phenoxy groups.
Uniqueness
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is unique due to the presence of the 2-phenylpropan-2-yl substituents, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
109291-48-7 |
|---|---|
分子式 |
C48H45N3O3 |
分子量 |
711.9 g/mol |
IUPAC名 |
2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O3/c1-46(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)52-43-49-44(53-41-30-24-38(25-31-41)47(3,4)35-18-12-8-13-19-35)51-45(50-43)54-42-32-26-39(27-33-42)48(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 |
InChIキー |
ITEANJGCBPZYKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)OC6=CC=C(C=C6)C(C)(C)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)




![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)


